BRAF V600E Inhibitor Scaffold: Comparative Activity Against Vemurafenib
N-(4-ethyl-1H-pyrazol-5-yl)acetamide serves as the core acetamide-containing pyrazole scaffold from which compound 5r (a derivative incorporating this substructure) demonstrated potent BRAF V600E inhibition with IC50 of 0.10 ± 0.01 μM, compared to the FDA-approved BRAF inhibitor vemurafenib which showed IC50 of 0.04 ± 0.004 μM under identical assay conditions [1]. In cellular antiproliferative assays against the A375 melanoma cell line, the pyrazole-acetamide derivative 5r exhibited IC50 of 0.96 ± 0.10 μM, which is statistically comparable to vemurafenib (IC50 = 1.05 ± 0.10 μM) [1]. This demonstrates that pyrazole derivatives containing the acetamide bond derived from this building block can achieve cellular efficacy comparable to a clinical benchmark while offering a structurally distinct chemotype for overcoming acquired resistance [1].
| Evidence Dimension | BRAF V600E enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.10 ± 0.01 μM (compound 5r containing N-(4-ethyl-1H-pyrazol-5-yl)acetamide scaffold) |
| Comparator Or Baseline | Vemurafenib: IC50 = 0.04 ± 0.004 μM |
| Quantified Difference | 2.5-fold difference in enzymatic potency |
| Conditions | In vitro BRAF V600E kinase inhibition assay |
Why This Matters
Procurement of this precise building block enables construction of BRAF V600E inhibitor candidates with cellular antiproliferative activity comparable to a clinical drug but with a structurally distinct chemotype, supporting efforts to overcome acquired resistance.
- [1] Wang CR, Wang ZF, Shi L, Wang ZC, Zhu HL. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorg Med Chem Lett. 2018;28(14):2382-2390. doi:10.1016/j.bmcl.2018.06.028 View Source
